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molecular formula C7H12O2 B1610877 cyclopent-3-ene-1,1-diyldimethanol CAS No. 76910-02-6

cyclopent-3-ene-1,1-diyldimethanol

Cat. No. B1610877
M. Wt: 128.17 g/mol
InChI Key: RUHAWWJUERMTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365583B2

Procedure details

To an ice-cooled suspension of lithium aluminum hydride (25.54 g, 672.8 mmol) in tetrahydrofuran (2 L) was added a solution of diethyl cyclopent-3-ene-1,1-dicarboxylate (42.0 g, 198 mmol) in tetrahydrofuran (100 mL) over 30 min. The reaction mixture was warmed to 26° C. After 2 h, the reaction was diluted sequentially with water (26 mL), 3M aqueous sodium hydroxide solution (26 mL), and water (78 mL). The mixture was stirred at 0° C. for 15 min and filtered. The filtrate was concentrated to afford product as a colorless oil (45 g, 89% yield).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.54 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
26 mL
Type
solvent
Reaction Step Four
Quantity
26 mL
Type
solvent
Reaction Step Four
Name
Quantity
78 mL
Type
solvent
Reaction Step Four
Yield
89%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]1([C:17](OCC)=[O:18])([C:12](OCC)=[O:13])[CH2:11][CH:10]=[CH:9][CH2:8]1>O1CCCC1.O.[OH-].[Na+]>[C:7]1([CH2:17][OH:18])([CH2:12][OH:13])[CH2:11][CH:10]=[CH:9][CH2:8]1 |f:0.1.2.3.4.5,9.10|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
25.54 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
2 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
42 g
Type
reactant
Smiles
C1(CC=CC1)(C(=O)OCC)C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
26 mL
Type
solvent
Smiles
O
Name
Quantity
26 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
78 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
26 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC=CC1)(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 177.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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